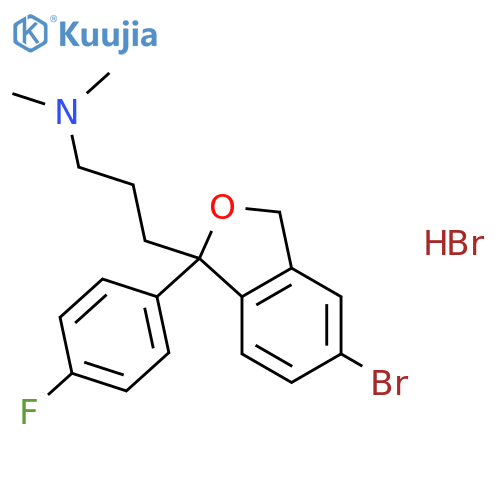Cas no 479065-02-6 (5-Bromodescyano Citalopram Hydrobromide)

479065-02-6 structure
商品名:5-Bromodescyano Citalopram Hydrobromide
CAS番号:479065-02-6
MF:C19H22Br2FNO
メガワット:459.190487384796
CID:827327
5-Bromodescyano Citalopram Hydrobromide 化学的及び物理的性質
名前と識別子
-
- Bromo analog of citalopram hydrobromide
- 5-Bromodescyano Citalopram Hydrobromide
- 3-[5-bromo-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine,hydrobromide
- 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanamine hydrobromide
- (1(4’-FLUOROPHENYL)-1- (3-DIMETHYLAMINOPROPYL)-5- BROMOPHTHALANE HYDROBROMIDE
-
5-Bromodescyano Citalopram Hydrobromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B683285-5mg |
5-Bromodescyano Citalopram Hydrobromide |
479065-02-6 | 5mg |
$ 1045.00 | 2023-04-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1134222-25MG |
479065-02-6 | 25MG |
¥14114.48 | 2023-01-05 | |||
| TRC | B683285-10mg |
5-Bromodescyano Citalopram Hydrobromide |
479065-02-6 | 10mg |
$ 1832.00 | 2023-04-18 | ||
| TRC | B683285-1mg |
5-Bromodescyano Citalopram Hydrobromide |
479065-02-6 | 1mg |
$ 236.00 | 2023-04-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1906-50MG |
5-Bromodescyano Citalopram Hydrobromide |
479065-02-6 | Pharmaceutical Secondary Standard; Certified Reference Material | 50MG |
¥7567.97 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1134222-25MG |
Citalopram Related Compound H |
479065-02-6 | 25mg |
¥11470.78 | 2025-01-16 | ||
| TRC | B683285-25mg |
5-Bromodescyano Citalopram Hydrobromide |
479065-02-6 | 25mg |
$ 4500.00 | 2023-09-08 |
5-Bromodescyano Citalopram Hydrobromide 関連文献
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
479065-02-6 (5-Bromodescyano Citalopram Hydrobromide) 関連製品
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
